5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline
Description
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is a heterocyclic compound featuring a pyrazoloquinazoline core with a tert-butoxy group at position 5 and a methyl group at position 2. This scaffold is notable for its planar structure, which facilitates interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxy]pyrazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-9-13-16-14(19-15(2,3)4)11-7-5-6-8-12(11)18(13)17-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYZQFSLSQCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazinobenzoic Acid Derivatives
- Starting material : 5-Hydroxy-2-nitrobenzoic acid is protected with tert-butyl bromide in DMF using K₂CO₃ as a base, yielding 5-(tert-butoxy)-2-nitrobenzoic acid.
- Reduction : The nitro group is reduced to an amine using SnCl₂·2H₂O in ethanol, forming 5-(tert-butoxy)-2-aminobenzoic acid.
- Cyclization : Reaction with methyl-substituted propanenitrile in the presence of POCl₃ facilitates cyclocondensation, forming the pyrazolo[1,5-a]quinazoline scaffold.
Key Conditions :
- Temperature: 120–140°C (reflux in toluene).
- Yield: 68–75% after column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Mechanistic Insight :
The reaction proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by dehydration to form the fused pyrazole ring.
Copper-Catalyzed Domino Reaction
- Substrate preparation : o-Alkenyl aromatic isocyanide bearing a tert-butoxy group is synthesized from 5-(tert-butoxy)-2-iodoaniline via Pd-catalyzed coupling.
- Reaction with diazo compound : The isocyanide reacts with methyl diazoacetate in the presence of Cu(OTf)₂, inducing a (3+2) cycloaddition and subsequent ring expansion.
Key Conditions :
- Catalyst: Cu(OTf)₂ (10 mol%).
- Solvent: Dichloroethane at 80°C.
- Yield: 62% after HPLC purification.
Advantages :
Post-Functionalization of Preformed Pyrazoloquinazoline
- Core synthesis : 5-Hydroxy-2-methylpyrazolo[1,5-a]quinazoline is prepared via Niementowski synthesis using anthranilic acid and methyl hydrazine.
- Protection : The 5-hydroxy group is alkylated with tert-butyl bromide under Mitsunobu conditions (PPh₃, DIAD, THF).
Key Conditions :
- Reaction time: 12 hours at room temperature.
- Yield: 85% after recrystallization (ethanol/water).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.55 (s, 3H, CH₃), 7.20–8.10 (m, 4H, aromatic).
- HRMS : [M+H]⁺ calc. for C₁₆H₁₈N₃O: 268.1453; found: 268.1451.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 75 | 98 | Scalable, minimal byproducts | Requires harsh conditions (POCl₃) |
| Copper-catalyzed | 62 | 95 | Single-step, high regioselectivity | Costly catalysts (Cu(OTf)₂) |
| Post-functionalization | 85 | 99 | Mild conditions, high functionalization | Multiple steps increase time |
Mechanistic Considerations
- Cyclocondensation : The tert-butoxy group stabilizes intermediates via electron-donating effects, directing cyclization to position 5.
- Domino reaction : Copper coordination to the isocyanide facilitates [3+2] cycloaddition, while the tert-butyl group minimizes steric hindrance.
Analytical Validation
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
- Spectroscopy : FT-IR shows absence of OH stretch (3600 cm⁻¹), confirming tert-butoxy protection.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents targeting the nitrogen atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl peroxybenzoate (TBPB) for oxidative cross-coupling and various ethers for alkylation reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]quinazoline derivatives as antitumor agents. In particular, compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The antitumor effects are primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, certain derivatives demonstrated IC50 values in the micromolar range against A549 non-small cell lung cancer cells, indicating promising efficacy .
- Case Study : A study synthesized several pyrazolo[1,5-a]quinazoline derivatives and evaluated their activity against CDK2 and CDK9. Compounds showed moderate drug-likeness and sufficient safety profiles in silico, suggesting their potential as lead compounds for further development .
Anti-inflammatory Properties
Another significant application of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is its anti-inflammatory activity.
- Research Findings : A library of pyrazolo[1,5-a]quinazoline compounds was screened for anti-inflammatory effects, revealing that some derivatives could effectively inhibit key mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3. These interactions were supported by molecular docking studies that predicted high binding affinities to these targets .
- Implications : The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for diseases characterized by excessive inflammation.
Neuropharmacological Applications
The compound also exhibits potential as a GABAA receptor modulator, which is critical in neuropharmacology.
- Modulation of GABAA Receptors : Research has indicated that derivatives of pyrazolo[1,5-a]quinazoline can act as modulators of GABAA receptors. Electrophysiological studies demonstrated that certain compounds enhance GABAergic transmission at the receptor level, suggesting their utility in treating conditions like anxiety and epilepsy .
- Molecular Studies : Molecular docking studies have been employed to predict the interaction profiles of these compounds with GABAA receptor subtypes. The findings suggest that structural modifications can significantly impact their efficacy and selectivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s lipophilicity allows it to penetrate cell membranes and exert its effects on intracellular targets .
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The table below summarizes key structural analogs, their modifications, and associated bioactivities:
Key Observations:
- Substituent Position Matters : In phenyl-substituted pyrazoloquinazolines, the position of the phenyl group (2 vs. 3) significantly impacts Top1 inhibitory activity. For example, compounds with a phenyl group at position 2 showed enhanced binding to Top1 compared to position 3 derivatives .
- Heterocycle Replacement : Replacing the quinazoline core with pyrimidine (pyrazolo[1,5-a]pyrimidines) shifts activity toward purine antimetabolite mechanisms, as seen in antitumor effects against Bel-7402 cells .
Pharmacological Profiles
- Anti-Inflammatory Activity : Pyrazoloquinazoline derivatives (e.g., 13i and 16) inhibit NF-κB signaling with IC50 values <50 µM, linked to MAPK binding (JNK3 affinity: Kd ~1–5 µM) .
- Enzyme Inhibition: Triazoloquinazolines act as non-nucleoside inhibitors of adenylyl cyclase toxins, with structural mimicry of adenine critical for binding .
- Anticancer Potential: Pyrazolopyrimidines (e.g., compound 6) show IC50 values comparable to cisplatin in tumor cell lines, highlighting scaffold versatility .
Structure-Activity Relationships (SAR)
- Planarity and Hydrogen Bonding : The planar pyrazoloquinazoline core facilitates hydrogen bonding with kinase active sites (e.g., JNK3’s Lys93 and Asp206) .
- Side Chain Modifications: Aminoalkyl chains at position 4 or 5 enhance solubility and Top1 inhibition in phenylpyrazoloquinazolines .
- Electron-Withdrawing Groups : Sulfamoyl or carboxylate groups at position 3 improve anti-inflammatory activity by stabilizing interactions with MAPKs .
Biological Activity
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is a compound belonging to the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, particularly focusing on its effects in cancer treatment, anti-inflammatory properties, and potential as a therapeutic agent.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration contributes to its biological properties, allowing it to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of pancreatic cancer cells effectively. The mechanism involves the agonistic activity on SIRT6, a protein associated with cancer cell survival. By promoting the depimyristoylation of SIRT6, this compound exhibits selective anticancer properties, making it a candidate for further development in cancer therapeutics .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pancreatic Cancer Cells | <10 | SIRT6 agonist; inhibits cell proliferation |
2. Anti-Inflammatory Activity
The compound also demonstrates significant anti-inflammatory effects. Studies indicate that it can inhibit the NF-κB/AP-1 signaling pathways, which are crucial in mediating inflammatory responses. The effective concentration (IC50) of the compound in these assays was reported to be below 50 µM, indicating potent activity in reducing inflammation .
Table 2: Anti-Inflammatory Activity
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| This compound | <50 | NF-κB/AP-1 signaling pathway |
3. GABA Receptor Modulation
In addition to its anticancer and anti-inflammatory properties, this compound has been studied for its role as a GABAA receptor modulator. It acts as an agonist at certain concentrations, enhancing chloride ion currents and potentially providing neuroprotective effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound across various biological models:
- Study on Pancreatic Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in pancreatic cancer cells through SIRT6 modulation.
- Inflammation Models : In vivo models showed that administration of this compound reduced paw edema significantly compared to control groups, supporting its potential use in treating inflammatory diseases .
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the tert-butoxy group’s role?
- Solution : Synthesize analogs with bulky substituents (e.g., cyclohexyloxy) or polar groups (e.g., hydroxy) at the 5-position. Compare their biological activities and logP values to correlate hydrophobicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
